CCK (26-31) (non-sulfated)

Description

Properties

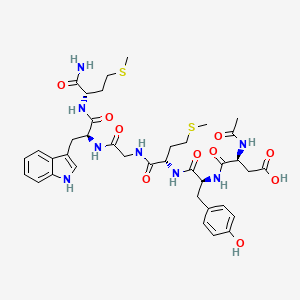

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUIRLWWYUBVSM-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Amino Acid Sequence and Characterization of CCK (26-31) Non-Sulfated

Executive Summary

CCK (26-31) Non-Sulfated is a hexapeptide fragment derived from the N-terminus of the Cholecystokinin-8 (CCK-8) molecule.[1][2] While the C-terminal tetrapeptide (CCK-4) contains the minimal pharmacophore for receptor activation, the CCK (26-31) fragment represents a critical metabolic intermediate. It is primarily generated via the cleavage of the Met³¹-Asp³² bond by metalloendopeptidases, specifically Thimet Oligopeptidase (EC 3.4.24.15) .

This guide details the structural identity, biological context, and rigorous protocols for the synthesis and analysis of this peptide. Special emphasis is placed on preventing methionine oxidation during Solid Phase Peptide Synthesis (SPPS), a common failure point in handling this sequence.

Part 1: Structural Identity & Physiochemical Properties

Sequence Definition

The "26-31" numbering refers to the position within the 33-amino acid precursor (CCK-33).[3]

-

Sequence: Aspartyl-Tyrosyl-Methionyl-Glycyl-Tryptophyl-Methionine

-

One-Letter Code: DYMGWM

-

Termini:

-

N-terminus: Free Amine (H-) or Acetylated (Ac-) depending on application (Standard metabolite is H-).

-

C-terminus: Free Acid (-OH). Note: The parent CCK-8 is amidated, but enzymatic cleavage at Met-Asp usually yields a free C-terminal carboxylate on the 26-31 fragment.

-

Physiochemical Data Table[4]

| Property | Value | Notes |

| Formula | C₃₈H₅₁N₇O₁₀S₂ | Based on free acid form |

| Molecular Weight | 830.0 g/mol | Monoisotopic |

| Isoelectric Point (pI) | ~3.8 | Acidic due to Asp²⁶ |

| Hydrophobicity | Moderate-High | Contains 2 Met, 1 Trp, 1 Tyr |

| Oxidation Potential | High | Two Methionine residues make it highly susceptible to sulfoxide formation (+16 Da or +32 Da). |

| UV Absorbance | λmax 280 nm | Dominated by Tryptophan and Tyrosine |

Part 2: Biological Context & Metabolic Pathway

The Inactivation Pathway

CCK-8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂) is the primary bioactive form in the central nervous system. Its biological activity is terminated by specific peptidases.

-

CCK (26-31) is the product of Thimet Oligopeptidase (TOP) , which cleaves the Met³¹-Asp³² bond.

-

This cleavage removes the C-terminal Asp-Phe-NH₂, effectively destroying the receptor-binding pharmacophore and rendering the peptide biologically inactive regarding CCK-A/B receptor signaling.

-

Non-Sulfated vs. Sulfated: The "non-sulfated" designation refers to the Tyrosine at position 27. In bioactive CCK, this is sulfated (Tyr-SO₃H). The non-sulfated form (CCK-8NS) has significantly lower affinity for CCK-A receptors but retains affinity for CCK-B. Consequently, CCK (26-31) non-sulfated is the specific degradation product of CCK-8NS.

Visualization: CCK-8 Degradation Pathway

The following diagram illustrates the enzymatic generation of CCK (26-31).

Caption: Enzymatic hydrolysis of CCK-8 by Thimet Oligopeptidase yields the CCK (26-31) metabolite.

Part 3: Synthesis Protocol (SPPS)

Expertise Note: The synthesis of Asp-Tyr-Met-Gly-Trp-Met is technically demanding due to the presence of two Methionines (susceptible to oxidation) and one Tryptophan (susceptible to alkylation by carbocations during cleavage). The following protocol uses Fmoc chemistry with specific scavengers to mitigate these risks.

Materials

-

Resin: Wang Resin (for C-terminal acid) pre-loaded with Fmoc-Met-OH. Loading: 0.3–0.5 mmol/g.

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage Cocktail (Reagent K equivalent): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

Step-by-Step Workflow

-

Resin Swelling: Swell Fmoc-Met-Wang resin in DCM for 30 min, then wash with DMF.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

-

Coupling Cycles (Iterative):

-

Amino Acid 5 (Trp): Fmoc-Trp(Boc)-OH. Crucial: Use Boc protection on Trp indole to prevent side reactions.

-

Amino Acid 4 (Gly): Fmoc-Gly-OH.

-

Amino Acid 3 (Met): Fmoc-Met-OH. Note: Do not use Met(O) unless you plan a post-synthesis reduction step.

-

Amino Acid 2 (Tyr): Fmoc-Tyr(tBu)-OH.

-

Amino Acid 1 (Asp): Fmoc-Asp(OtBu)-OH.

-

-

Final Deprotection: Remove N-terminal Fmoc. Wash DCM (5x), MeOH (2x), dry under vacuum.

-

Cleavage & Global Deprotection (The Critical Step):

-

Prepare Cocktail K : TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), EDT (Ethanedithiol) (2.5%).

-

Why EDT? EDT is the most effective scavenger for preventing Met oxidation and Trp alkylation. If the smell is prohibitive, DODT (3,6-dioxa-1,8-octanedithiol) is a less odorous alternative.

-

Incubate resin in cocktail for 2.5 to 3 hours at room temperature under N₂ atmosphere.

-

-

Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether. Centrifuge to pellet the peptide.

Part 4: Analytical Validation & Quality Control

HPLC Method for Met-Oxide Separation

Standard C18 gradients often fail to separate the native peptide from its sulfoxide form (Met-O). Use the following optimized conditions.

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5µm, 300Å.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Shallow gradient is required. 10% B to 40% B over 30 minutes.

-

Detection: 280 nm (Trp/Tyr) and 214 nm (Amide bond).

Self-Validating Check: Inject the crude. If you see a "split" peak or a peak preceding the main peak by ~1-2 minutes, this is likely the Met-sulfoxide impurity (+16 Da).

-

Native (Reduced): Elutes later (more hydrophobic).

-

Oxidized (+16/+32): Elutes earlier (more hydrophilic).

Mass Spectrometry (ESI-MS)

-

Theoretical [M+H]⁺: 831.0 Da

-

Target Observation: 831.0 ± 0.5 Da.

-

Red Flag: Peaks at 847.0 Da (+16, mono-oxidized) or 863.0 Da (+32, di-oxidized). If these exceed 5% intensity, the synthesis cleavage lacked sufficient scavengers.

References

-

Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology. Link

-

Rose, C., et al. (1996). Characterization of the metabolism of CCK-8 by Thimet Oligopeptidase (EC 3.4.24.15). Journal of Neurochemistry. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link

-

Biotage. (2023). Strategies to prevent methionine oxidation during peptide synthesis.[4][5][6] Biotage Knowledge Base. Link

-

MedChemExpress. CCK (26-31) non-sulfated Product Datasheet. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cck — TargetMol Chemicals [targetmol.com]

- 3. Synthesis and biological activity of CCK26-33-related analogues modified in position 31 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biotage.com [biotage.com]

The Physiological Role of Non-Sulfated CCK 26-31 in the CNS

This guide provides an in-depth technical analysis of the non-sulfated CCK fragment 26-31 (CCK 26-31), distinguishing its specific physiological status from the biologically active octapeptide (CCK-8) and tetrapeptide (CCK-4).

Technical Guide & Whitepaper

Executive Summary: The Metabolic Silencer

In the study of cholecystokinin (CCK) neurobiology, the fragment CCK 26-31 (Sequence: Asp-Tyr-Met-Gly-Trp-Met ) occupies a critical but often misunderstood niche. Unlike its parent molecule CCK-8 (26-33) or the panicogenic fragment CCK-4 (30-33), CCK 26-31 lacks the C-terminal dipeptide amide (Asp-Phe-NH₂ ), which constitutes the essential pharmacophore for high-affinity binding and activation of CCK-A (CCK1) and CCK-B (CCK2) receptors.

Consequently, the primary physiological role of non-sulfated CCK 26-31 in the Central Nervous System (CNS) is not that of a signal transducer, but rather a metabolic end-product and a marker of signal termination . Its formation represents the enzymatic "braking" mechanism that limits the duration of CCK-mediated synaptic transmission, anxiety signaling, and satiety responses.

Key Technical Distinctions

-

Active Agonist: CCK-8S (Sulfated, 26-33) – High affinity for CCK1/CCK2.

-

Active Agonist: CCK-4 (30-33) – High affinity for CCK2 (anxiogenic).

-

Inactive/Regulatory Metabolite: CCK 26-31 – Truncated C-terminus; negligible agonist activity; serves as a catabolic intermediate.

Structural & Biochemical Profile[1]

Sequence Analysis

The peptide CCK 26-31 corresponds to the N-terminal hexapeptide of the standard CCK-8 molecule.

| Designation | Sequence | Key Feature | Physiological Status |

| CCK-8 (Sulfated) | Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ | C-term Amide + Sulfated Tyr | Major CNS Neurotransmitter |

| CCK-8 (Non-Sulfated) | Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ | C-term Amide + Non-sulfated | Weak CCK1, High CCK2 affinity |

| CCK-4 | Trp-Met-Asp-Phe-NH₂ | Minimal Pharmacophore | Potent Anxiogen (CCK2) |

| CCK 26-31 (Non-Sulfated) | Asp-Tyr-Met-Gly-Trp-Met | Lacks Asp-Phe-NH₂ | Biologically Inactive / Degradation Product |

The "Missing Pharmacophore"

The biological activity of CCK peptides at G-protein coupled receptors (GPCRs) is strictly dictated by the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH₂ ).[1]

-

Residue 33 (Phe-NH₂): Critical for hydrophobic pocket binding in the receptor.

-

Residue 32 (Asp): Essential for ionic interaction with the receptor.

-

CCK 26-31 terminates at Methionine-31. Without the Asp-32 and Phe-33 residues, the peptide cannot stabilize the active conformation of the CCK2 receptor.

Physiological Context: Signal Termination & Metabolism

The presence of CCK 26-31 in CNS tissue is primarily a result of the enzymatic degradation of active CCK-8. This process is vital for temporal resolution of neuronal signaling—preventing excitotoxicity or prolonged anxiety states.

Enzymatic Cleavage Pathway

The synaptic inactivation of CCK-8 involves specific metalloendopeptidases (e.g., Enkephalinase/Neprilysin, EC 3.4.24.11) and aminopeptidases.

-

Cleavage Event: Hydrolysis of the Met(31)-Asp(32) bond.

-

Result: Release of the active dipeptide (Asp-Phe-NH₂) and the inactive N-terminal fragment (CCK 26-31 ).

-

Implication: Once cleaved to 26-31, the peptide loses >99% of its affinity for CCK receptors, effectively turning the signal "off."

Visualization of CCK Processing

The following diagram illustrates the transition from the active precursor to the inactive 26-31 metabolite.

Figure 1: The metabolic degradation pathway of CCK-8 showing the generation of the inactive CCK 26-31 fragment via enzymatic hydrolysis.

Receptor Pharmacology & Experimental Utility

While physiologically inactive as an agonist, CCK 26-31 serves important roles in research and drug development as a control agent.

Negative Control in Receptor Assays

In competitive binding assays (radioligand binding), CCK 26-31 is the "gold standard" negative control.

-

Protocol: When testing a novel CCK antagonist, researchers introduce CCK 26-31 to the assay.

-

Expected Result: No displacement of radiolabeled CCK-8.

-

Validation: If a response is observed with 26-31, it indicates non-specific binding or an off-target effect (non-CCK receptor mechanism).

Potential for Weak Antagonism

Some early literature (Gardner et al., 1985) suggested that high concentrations of N-terminal fragments (like 26-31 or 26-32) might exhibit weak competitive antagonism.

-

Mechanism: The N-terminal sequence (Asp-Tyr-Met-Gly) may loosely occupy the entrance of the receptor binding pocket without penetrating the transmembrane core required for activation.

-

Clinical Relevance: This effect is generally too weak to be physiologically relevant compared to potent synthetic antagonists (e.g., L-365,260), but it suggests that accumulation of 26-31 in the synaptic cleft could theoretically "buffer" synaptic re-entry of active CCK.

Non-Sulfated Status

The user specified "non-sulfated."

-

Sulfation (Tyr27): Critical for CCK1 (Peripheral/Alimentary) affinity.

-

Non-sulfated CCK-8: Retains high affinity for CCK2 (Brain/Anxiety) receptors.

-

Non-sulfated CCK 26-31: Since the C-terminus is missing, the sulfation state of Tyr27 becomes irrelevant for receptor activation. Both sulfated and non-sulfated forms of 26-31 are biologically inert regarding signal transduction.

Comparative Physiological Activity Table

The following table summarizes the functional differences between CCK fragments, essential for interpreting experimental data.

| Peptide Fragment | Primary Receptor | Bioactivity | Physiological Role |

| CCK-8S (26-33) | CCK1 & CCK2 | Full Agonist | Satiety, Anxiety, Enzyme Secretion, Dopamine modulation. |

| CCK-8NS (26-33) | CCK2 (Selective) | Agonist | CNS neurotransmission; lower potency in gut. |

| CCK-4 (30-33) | CCK2 | Agonist | Panic induction, respiratory control. |

| CCK 26-31 | None (Low Affinity) | Inactive | Signal termination product; metabolic clearance marker. |

Experimental Protocol: Validating CCK 26-31 Inactivity

To confirm the physiological role (or lack thereof) of CCK 26-31 in a specific experimental setup, the following self-validating protocol is recommended.

Calcium Mobilization Assay (FLIPR)

Objective: Demonstrate that CCK 26-31 does not induce Gq-coupled calcium release in CCK2-expressing cells.

-

Cell Line: HEK293 cells stably transfected with human CCK2 receptor (HEK-CCK2R).

-

Reagents:

-

Positive Control: CCK-8S (10 nM).

-

Test Compound: Non-sulfated CCK 26-31 (Titration: 1 nM to 10 µM).

-

Dye: Fluo-4 AM (Calcium indicator).

-

-

Workflow:

-

Load cells with Fluo-4 AM for 45 mins at 37°C.

-

Establish baseline fluorescence.

-

Injection A: Add CCK 26-31. Monitor for 120 seconds. (Expectation: Flatline).

-

Injection B: Add CCK-8S to the same wells. Monitor response. (Expectation: Sharp fluorescence spike).

-

-

Interpretation:

-

Lack of response to Injection A confirms 26-31 inactivity.

-

Response to Injection B confirms cell viability and receptor presence.

-

If Injection A shows activity: Check for contamination with CCK-8 or off-target effects.

-

References

-

Gardner, J. D., et al. (1985). "N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini." American Journal of Physiology-Gastrointestinal and Liver Physiology.

-

Rehfeld, J. F. (2017). "Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger." Frontiers in Endocrinology.

-

Noble, F., & Roques, B. P. (1999).[2] "CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology." Progress in Neurobiology.

-

Dufresne, M., et al. (2006).[2] "Cholecystokinin and Gastrin Receptors."[3][1][2] Physiological Reviews.

-

Dockray, G. J. (1980). "Cholecystokinin in the rat brain: proteolysis and the nature of the extracted forms." Brain Research.

Sources

Technical Guide: CCK (26-31) Non-Sulfated – Structure, Properties, and Experimental Utility

Executive Summary & Core Definition

CCK (26-31) Non-Sulfated is a synthetic peptide fragment corresponding to the N-terminal hexapeptide of Cholecystokinin-8 (CCK-8). Unlike the full CCK-8 octapeptide, which is a potent agonist for CCK receptors, the 26-31 fragment lacks the critical C-terminal dipeptide (Asp-Phe-NH

The "non-sulfated" designation indicates the absence of a sulfate group on the Tyrosine residue at position 27. While sulfation is critical for CCK-A receptor affinity in full-length peptides, the truncation in CCK (26-31) renders the peptide largely inactive regardless of sulfation, though the non-sulfated form exhibits even lower non-specific binding potential.

Chemical Identity[1]

-

Sequence: Ac-Asp-Tyr-Met-Gly-Trp-Met-NH

-

Common Name: N-Acetyl Cholecystokinin (26-31), Non-Sulfated[1][2]

-

Molecular Formula: C

H -

Molecular Weight: 842.98 Da[1]

Chemical Structure & Physicochemical Properties[4][5][6][7][8][9][10]

The physicochemical behavior of CCK (26-31) is dominated by its two Methionine residues and the central Tryptophan. These residues make the peptide susceptible to oxidation, necessitating strict handling protocols.

Structural Diagram (Graphviz)

The following diagram illustrates the sequence connectivity and the enzymatic cleavage relationship between the parent CCK-8 and the 26-31 fragment.

Figure 1: Enzymatic derivation of CCK (26-31) from CCK-8, highlighting the loss of the bioactive C-terminus.

Physicochemical Data Table[11]

| Property | Value / Description | Experimental Implication |

| Sequence | Asp-Tyr-Met-Gly-Trp-Met | N-terminal hexapeptide of CCK-8.[3] |

| Modifications | N-Acetyl, C-Amidated | Caps mimic internal peptide bond stability. |

| Solubility | Water (1 mg/mL) | Soluble in aqueous buffers; sonication may be required. |

| Isoelectric Point | ~3.8 (Acidic) | Due to Asp residue; soluble in neutral/basic pH. |

| UV Absorbance | Dominated by Trp and Tyr; useful for concentration verification. | |

| Oxidation Risk | High | Contains 2 Met and 1 Trp; avoid vortexing; use degassed buffers. |

Biological Properties & Pharmacology[7][8][12][13]

Receptor Affinity Profile

Unlike CCK-8 (sulfated or non-sulfated) and CCK-4, the CCK (26-31) fragment exhibits negligible agonist activity .

-

CCK-A Receptor (CCK1R): High affinity requires both the sulfated Tyrosine (Tyr27) and the C-terminal Phenylalanine (Phe33). CCK (26-31) non-sulfated lacks both, resulting in essentially zero affinity.

-

CCK-B Receptor (CCK2R): Affinity is driven by the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH

). Since CCK (26-31) terminates at Met31, it lacks the "message" sequence required for binding and activation.

Key Insight: In competitive binding assays using [

Metabolic Significance

CCK (26-31) is a relevant metabolite. The cleavage of CCK-8 between Met31 and Asp32 is a known degradation pathway mediated by synaptic peptidases.

-

Enzyme: Neutral Endopeptidase 24.11 (Neprilysin).

-

Relevance: Accumulation of CCK (26-31) in biological samples can indicate enzymatic breakdown of the active hormone.

Experimental Protocols

Reconstitution and Storage

-

Solvent: Sterile distilled water or 0.1 M acetic acid (to prevent aggregation).

-

Concentration: Stock solutions at 1 mg/mL (approx. 1 mM).

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

Precaution: Flush vials with nitrogen or argon before closing to protect Methionine residues from oxidation to sulfoxides (Met(O)).

Protocol: Negative Control in Receptor Binding Assays

Objective: Validate that a test compound's binding is specific by comparing it to the inactive CCK (26-31) non-sulfated fragment.

Materials:

-

HEK-293 cells expressing CCK-B receptor.

-

Radioligand: [

I]-CCK-8 (50 pM). -

Competitor: CCK (26-31) Non-Sulfated (Range:

M to

Step-by-Step Workflow:

-

Buffer Prep: Prepare binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

, 0.2% BSA). Critical: Add 0.1 mg/mL Bacitracin to inhibit peptidase degradation. -

Incubation:

-

Add 100 µL cell membrane suspension.

-

Add 50 µL [

I]-CCK-8. -

Add 50 µL CCK (26-31) non-sulfated (serial dilutions).

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Analysis: Measure radioactivity.

-

Expected Result: CCK (26-31) should show no displacement of the radioligand, resulting in a flat competition curve (Ki > 10 µM).

-

Validation: If displacement occurs, check for contamination with full-length CCK-8 or receptor overexpression artifacts.

-

Protocol: Epitope Mapping Control

Objective: Verify antibody specificity for the N-terminus of CCK.

-

Coating: Coat ELISA plate with CCK-8 conjugated to BSA.

-

Blocking: Block with 5% non-fat milk.

-

Primary Antibody: Incubate with anti-CCK antibody.

-

Competition: Pre-incubate antibody with excess CCK (26-31) non-sulfated.

-

Interpretation: If the signal decreases, the antibody recognizes the N-terminal (26-31) epitope. If the signal remains high, the antibody is specific to the C-terminal bioactive core (Asp-Phe-NH

).

-

References

-

MedChemExpress. CCK (26-31) non-sulfated Product Information. Retrieved from

-

TargetMol. CCK (26-31) sulfated and non-sulfated Biological Activity.[1][2] Retrieved from

-

Gardner, J. D., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini.[1] American Journal of Physiology-Gastrointestinal and Liver Physiology.

-

PubChem. Compound Summary for CCK Fragment 26-31. Retrieved from

-

Cayman Chemical. CCK (26-31) (sulfated) Product Data.[2] Retrieved from

Sources

Technical Deep Dive: Receptor Binding Profile of Non-Sulfated CCK Fragment 26-31

This guide provides an in-depth technical analysis of the Cholecystokinin (CCK) fragment 26-31 non-sulfated isoform . It is designed for researchers investigating neuropeptide signaling, specifically those requiring negative controls or studying metabolic degradation pathways of CCK-8.

Executive Summary

The CCK 26-31 non-sulfated isoform (Sequence: Asp-Tyr-Met-Gly-Trp-Met ) represents the N-terminal hexapeptide fragment of the bioactive CCK-8. Unlike its parent peptide, this isoform lacks the critical C-terminal dipeptide (Asp-Phe-NH2) and the tyrosine sulfation required for high-affinity receptor interaction.

In drug development and neuropharmacology, this fragment is primarily characterized as a metabolic remnant or a low-affinity negative control . It exhibits negligible binding affinity (>100 µM range) for both CCK1 (CCK-A) and CCK2 (CCK-B) receptors, effectively delineating the minimal pharmacophore requirements for cholecystokinin receptor activation.

Structural Determinants of Affinity Loss

To understand the binding profile of CCK 26-31 non-sulfated (ns), one must analyze the structural components it lacks relative to the bioactive CCK-8.

The Missing Pharmacophore (The "C-Terminal Gap")

The biological activity of all CCK and Gastrin peptides resides in the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2 ).

-

CCK-8 Sequence: Asp-Tyr(SO3)-Met-Gly-Trp-Met-Asp-Phe-NH2 [1]

The truncation at Methionine-31 removes the Asp-Phe moiety. Structure-Activity Relationship (SAR) studies confirm that the C-terminal Phenylalanine amide is essential for hydrophobic pocket engagement in both CCK1 and CCK2 receptors. Its removal results in a

The Desulfation Factor

-

CCK1 Receptor (Peripheral): Strictly requires sulfation at Tyrosine-27 (Tyr2 in CCK-8 numbering) for nanomolar affinity. The non-sulfated CCK 26-31 isoform lacks this group, rendering it unrecognizable to the CCK1 orthosteric site.

-

CCK2 Receptor (Central): While less dependent on sulfation, the CCK2 receptor still requires the full C-terminal tetrapeptide. The combination of desulfation and truncation renders CCK 26-31 ns inert.

Quantitative Binding Data[4][5]

The following table synthesizes comparative binding affinities, demonstrating the drastic reduction in potency for the 26-31 fragment compared to the parent CCK-8.

| Peptide Isoform | Sequence | CCK1R Affinity ( | CCK2R Affinity ( | Biological Status |

| CCK-8 (Sulfated) | DY(SO3)MGWMDF-NH2 | ~0.2 nM | ~0.5 nM | Potent Agonist |

| CCK-8 (Non-sulfated) | DYMGWMDF-NH2 | ~200 - 500 nM | ~1 - 5 nM | CCK2 Selective |

| CCK-4 | WMDF-NH2 | >10,000 nM | ~2 - 10 nM | CCK2 Selective |

| CCK 26-31 (Sulfated) | DY(SO3)MGWM | >100 µM* | >100 µM | Weak/Inactive |

| CCK 26-31 (Non-sulfated) | DYMGWM | Undetectable | Undetectable | Inactive Remnant |

>100 µM indicates that at the highest tested concentrations (0.1 mM), inhibition of radioligand binding is often less than 20-25%.

Visualization: The Degradation & Affinity Pathway

The following diagram illustrates the relationship between the parent CCK-8 peptide, its enzymatic cleavage, and the resulting loss of receptor affinity.

Caption: Pathway illustrating the stepwise loss of affinity. The transition to CCK 26-31 involves the loss of the critical C-terminal pharmacophore, resulting in an inactive peptide.

Experimental Protocol: Validating "Non-Binding"

When using CCK 26-31 ns as a negative control, it is crucial to prove its lack of binding in your specific assay system to rule out non-specific interference.

Protocol: High-Concentration Competition Binding Assay

Objective: Confirm the lack of displacement of

Reagents

-

Receptor Source: HEK-293 cells stably expressing hCCK1R or hCCK2R (or guinea pig cortical membranes).

-

Radioligand:

-CCK-8 (Sulfated), ~2000 Ci/mmol. -

Competitor: CCK 26-31 non-sulfated (reconstituted in DMSO/Water).

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% BSA, 0.1 mg/mL Bacitracin (to prevent degradation).

Workflow

-

Preparation: Harvest cells and homogenize to obtain membrane fractions. Resuspend in binding buffer.

-

Incubation Setup:

-

Total Binding: Membrane + Radioligand (20 pM).

-

Non-Specific Binding (NSB): Membrane + Radioligand + Excess CCK-8 (1 µM).

-

Experimental Arms: Membrane + Radioligand + CCK 26-31 ns (Titrate:

M to

-

-

Equilibrium: Incubate for 60-90 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash 3x with ice-cold buffer.

-

Analysis: Measure Radioactivity (CPM).

-

Expected Result: CCK 26-31 ns should show no significant reduction in CPM compared to Total Binding, even at

M (100 µM). -

Validation: If displacement occurs >20%, check for contamination with CCK-8 or non-specific membrane disruption.

-

Metabolic Significance

While pharmacologically inert, CCK 26-31 is significant in metabolomics . The cleavage of CCK-8 by Neutral Endopeptidase (NEP 24.11) often occurs at the Asp-Phe bond or the Gly-Trp bond.

-

Detection of CCK 26-31 in biological fluids (via LC-MS/MS) can serve as a biomarker for the rate of CCK-8 degradation.

-

Researchers using CCK 26-31 ns in vivo should be aware that it does not cross the blood-brain barrier effectively and is rapidly cleared.

Self-Validating Check

If your experiment suggests high affinity for CCK 26-31 ns:

-

Check Purity: Ensure the peptide is not contaminated with CCK-8.

-

Check Sequence: Verify the peptide ends at Met-31 and does not contain the C-terminal Phenylalanine.

-

Check Label: Ensure you are not using a non-selective radioligand that binds to low-affinity scavenger sites.

References

-

Dockray, G. J., et al. (2012). "The gastrin-cholecystokinin family: brain-gut peptides." British Journal of Pharmacology. (Context: General SAR of CCK peptides).

-

Fourmy, D., et al. (1987). "Structure-activity studies of C- and N-terminal fragments of cholecystokinin 26-33 in guinea pig isolated tissues." Neuropeptides. (Context: Confirms CCK 26-33 > CCK 26-31 potency).

-

Roques, B. P., et al. (1989). "Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology." Pharmacological Reviews. (Context: Mechanisms of CCK degradation producing inactive fragments).

-

MedChemExpress. "CCK (26-31) non-sulfated Product Information." MCE Catalog. (Context: Commercial validation of peptide as a low-activity fragment).

-

TargetMol. "CCK (26-31) (sulfated) Activity Data." TargetMol Catalog. (Context: Data showing 0.1 mM concentration required for minimal inhibition).

Sources

Navigating the Labyrinth of Proteolysis: An In-Depth Technical Guide to the Metabolic Stability of Cholecystokinin Fragment 26-31 (CCK-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise and Peril of a Potent Peptide

Cholecystokinin (CCK) is a pivotal peptide hormone in the gastrointestinal system, orchestrating digestion and satiety.[1] Its C-terminal tetrapeptide fragment, CCK-4 (Trp-Met-Asp-Phe-NH2), also known as tetragastrin, has garnered significant interest for its potent and selective action on CCK receptors, particularly the CCK-B subtype prevalent in the central nervous system.[2][3] This has opened avenues for its investigation in neuroscience, including its use as a tool to induce panic-like symptoms in clinical research to test novel anxiolytic drugs.[3][4] However, the therapeutic potential of CCK-4 is severely hampered by its fleeting existence in biological systems. This guide provides a deep dive into the core challenge of CCK-4's metabolic instability, offering a technical exploration of its degradation pathways, methodologies for its assessment, and strategic interventions to enhance its viability as a drug candidate.

The Achilles' Heel of CCK-4: A Tale of Rapid Degradation

The clinical utility of exogenous CCK-4 is profoundly limited by its rapid enzymatic degradation, leading to a very short biological half-life.[4] In human plasma, the half-life of CCK-4 has been measured to be approximately 13 minutes.[4][5] The situation is even more dire in preclinical rodent models, with a half-life of less than a minute in rat plasma, posing significant challenges for in vivo studies and translational research.[5]

The Primary Culprits: Unmasking the Proteolytic Machinery

The primary drivers of CCK-4's rapid clearance are plasma proteases, with aminopeptidases playing a central role.[5][6] These enzymes catalyze the cleavage of amino acids from the N-terminus of peptides.[6][7] For CCK-4, this means the initial and critical point of enzymatic attack is the peptide bond between the N-terminal Tryptophan (Trp) and the adjacent Methionine (Met).

Caption: Primary enzymatic degradation of CCK-4 by aminopeptidases.

Inhibition studies have substantiated the role of aminopeptidases in CCK-4 degradation. The presence of aminopeptidase inhibitors like bestatin and puromycin has been shown to significantly slow the breakdown of related CCK fragments.[5]

Quantifying Instability: Methodologies for Metabolic Assessment

A thorough understanding of a peptide's metabolic fate is a cornerstone of drug development. For CCK-4 and its analogs, in vitro assays are indispensable tools for quantifying stability and evaluating the efficacy of stabilization strategies.

In Vitro Plasma Stability Assay: A First Line of Investigation

This assay provides a direct measure of a peptide's susceptibility to degradation by plasma proteases.

Protocol: In Vitro Peptide Stability in Plasma

-

Preparation of Plasma: Obtain fresh or frozen plasma (human, rat, or other species of interest) containing anticoagulants such as heparin or EDTA. Thaw frozen plasma at 37°C immediately before use.

-

Peptide Stock Solution: Prepare a concentrated stock solution of CCK-4 or its analog in a suitable solvent (e.g., water or a buffer with a small percentage of organic solvent like DMSO to aid solubility).

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Initiate the reaction by adding a small volume of the peptide stock solution to the plasma to achieve a final concentration typically in the low micromolar range.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching and Protein Precipitation: Immediately quench the enzymatic activity by adding a protein precipitating agent, such as a cold organic solvent (e.g., acetonitrile or methanol) or a strong acid (e.g., trichloroacetic acid). This step also serves to separate the peptide from plasma proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentration of the remaining intact peptide using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

-

Data Analysis: Plot the percentage of remaining peptide against time. From this curve, the half-life (t½) of the peptide in plasma can be calculated using a first-order decay model.

Liver Microsomal Stability Assay: Probing Phase I Metabolism

While peptidases in the plasma are the primary concern for CCK-4, assessing its stability in the presence of liver microsomes can provide valuable insights into its susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 enzymes. This is particularly relevant for modified analogs that may have altered clearance pathways.

Caption: Workflow for in vitro metabolic stability assessment.

Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Thaw pooled liver microsomes (human or other species) on ice.

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare a solution of the NADPH regenerating system (cofactor for CYP450 enzymes).

-

-

Incubation Mixture:

-

In a microcentrifuge tube, combine the reaction buffer, peptide stock solution, and liver microsomes.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling and Quenching: At various time points, take aliquots and quench the reaction with a cold organic solvent containing an internal standard.

-

Sample Processing and Analysis: Centrifuge the samples to pellet the microsomes and analyze the supernatant by LC-MS to determine the concentration of the parent peptide.

-

Data Analysis: Calculate the half-life and intrinsic clearance (CLint), which is a measure of the rate of metabolism by the liver enzymes.

Fortifying the Defenses: Strategies to Enhance CCK-4 Stability

The inherent instability of CCK-4 necessitates chemical modifications to prolong its half-life and improve its pharmacokinetic profile. The goal is to create analogs that retain high-affinity binding to the target receptor while resisting enzymatic degradation.

N-Terminal Modification: Shielding the Primary Cleavage Site

Given that aminopeptidases are the main culprits, protecting the N-terminus is a logical and effective strategy.

-

Pyroglutamate Formation: The cyclization of an N-terminal glutamine residue to form a pyroglutamate is another effective N-terminal blocking strategy.

-

Linker Addition: Introducing a linker molecule, such as beta-alanine (βAla) or 6-aminohexanoic acid (Ahx), between a chelator (for radiolabeling) and the N-terminus of CCK-4 has been shown to preserve receptor affinity and can also enhance stability by moving the susceptible bond away from the enzyme's active site.[8]

D-Amino Acid Substitution: A Chiral Defense

Proteases are stereospecific enzymes, typically recognizing and cleaving peptide bonds between L-amino acids. Substituting one or more L-amino acids with their D-enantiomers can render the peptide significantly more resistant to proteolysis.[9][10] This strategy has been successfully employed to enhance the stability of numerous peptides.[9][11][12][13]

Peptidomimetics: Beyond the Conventional Peptide Backbone

Peptidomimetics are compounds that mimic the essential pharmacophoric elements of a natural peptide but with a modified, non-peptidic backbone.[14][15] This approach offers the potential for significant improvements in metabolic stability and oral bioavailability.

Caption: Key strategies for enhancing the metabolic stability of CCK-4.

Comparative Stability Profile: A Snapshot of Improvement

The following table provides a comparative overview of the metabolic stability of native CCK-4 and the anticipated improvements with various modifications. It is important to note that specific half-life data for many modified CCK-4 analogs are not extensively published in a comparative format. The values for modified analogs are therefore presented as qualitative improvements based on established principles of peptide stabilization.

| Compound | Modification | In Vitro Half-life (Human Plasma) | Rationale for Stability |

| CCK-4 | None (Native Peptide) | ~13 minutes[4][5] | Susceptible to aminopeptidase cleavage at the N-terminus. |

| N-acetyl-CCK-4 | N-terminal Acetylation | Significantly Increased (Expected) | Blocks the N-terminus, preventing recognition and cleavage by aminopeptidases. |

| [D-Trp¹]-CCK-4 | D-Amino Acid Substitution | Significantly Increased (Expected) | The D-amino acid at the N-terminus resists cleavage by stereospecific proteases.[9] |

| CCK-4 Peptidomimetic | Backbone Modification | Substantially Increased (Expected) | Non-peptide backbone is not a substrate for proteases.[14] |

Conclusion and Future Directions

The potent biological activities of CCK-4 make it an attractive molecule for neuroscience research and potentially for therapeutic development. However, its utility is fundamentally limited by its rapid metabolic degradation. This guide has outlined the primary enzymatic pathways responsible for this instability and has provided detailed methodologies for its quantitative assessment.

The future of CCK-4-based therapeutics lies in the rational design of stabilized analogs. Strategies such as N-terminal modification, D-amino acid substitution, and the development of peptidomimetics have shown great promise in overcoming the challenge of metabolic instability. For drug development professionals, a systematic approach that combines in vitro stability profiling with in vivo pharmacokinetic studies will be crucial in advancing novel, long-acting CCK receptor modulators from the laboratory to the clinic. The continued exploration of these stabilization strategies will undoubtedly unlock the full therapeutic potential of this fascinating and powerful peptide fragment.

References

- Koulischer, D., Moroder, L., & Deschodt-Lanckman, M. (1982). Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro.

-

Wikipedia contributors. (2023, December 2). CCK-4. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

-

Wikipedia contributors. (2024, January 29). Cholecystokinin. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

- Bertaccini, G. (1976). Functional peptides of the gut. Gastroenterology, 71(5), 871-884.

- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.

- Ge, L., & Hecht, M. H. (2018). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science, 27(8), 1457-1466.

- de Jong, M., Breeman, W. A., Bernard, B. F., van Gameren, A., de Bruin, E., Bakker, W. H., ... & Krenning, E. P. (1999). Effect of N-terminal peptide modifications on in vitro and in vivo properties of 111In-labeled peptide analogs targeting CCK2R. Journal of Nuclear Medicine, 40(12), 2081-2087.

- Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology, 8, 47.

- Lecoq, L., et al. (2023). Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion. Metabolites, 13(8), 941.

- Wodke, R., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8503.

- Wang, C., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 873-880.

-

Science.gov. (n.d.). d-amino acid substitutions: Topics by Science.gov. Retrieved February 14, 2026, from [Link]

- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

- Borgia, J. A., & Paolella, D. N. (2007). Clinical pharmacokinetics of N-acetylcysteine. Clinical Pharmacokinetics, 46(3), 211-220.

- Fischer, W. H., et al. (2005). Characterizing Degradation Products of Peptides Containing N-Terminal Cys Residues by (Off-Line High-Performance Liquid Chromatography)/Matrix Assissted Laser Desorption/Ionization Quadrupole Time-of-Flight Measurements. Analytical Chemistry, 77(23), 7765-7774.

- Ferraro, L., et al. (2003). Effects of cholecystokinin tetrapeptide (CCK(4)) and of anxiolytic drugs on GABA outflow from the cerebral cortex of freely moving rats.

-

Taylor & Francis. (n.d.). Peptidomimetics – Knowledge and References. Retrieved February 14, 2026, from [Link]

-

Wikipedia contributors. (2023, December 1). Aminopeptidase. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

-

Taylor & Francis. (n.d.). Aminopeptidase – Knowledge and References. Retrieved February 14, 2026, from [Link]

- Flatt, P. R., & Irwin, N. (2018). Cholecystokinin (CCK) and related adjunct peptide therapies for the treatment of obesity and type 2 diabetes. Peptides, 99, 1-8.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cholecystokinin tetrapeptide (CCK(4)) and of anxiolytic drugs on GABA outflow from the cerebral cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCK-4 - Wikipedia [en.wikipedia.org]

- 5. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Intestinal metabolism and absorption of cholecystokinin analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma | MDPI [mdpi.com]

- 12. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP [sciengine.com]

- 13. d-amino acid substitutions: Topics by Science.gov [science.gov]

- 14. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

Biological Activity and Pharmacological Implications of C-Terminal Truncated CCK Fragments

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental analysis of C-terminal truncated Cholecystokinin (CCK) fragments.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, Pharmacologists

Executive Summary: The Pharmacophore Paradox

In the study of Cholecystokinin (CCK), a critical distinction must be made regarding "truncation." The biological activity of CCK resides almost exclusively in its C-terminus . Therefore, fragments that are N-terminally truncated (retaining the C-terminus, e.g., CCK-4) often retain specific biological activity. Conversely, fragments that are C-terminally truncated (losing the C-terminal residues) are generally rendered biologically inert or converted into competitive antagonists.

This guide analyzes the structure-activity relationship (SAR) of these fragments, the enzymatic mechanisms of their formation (inactivation), and the protocols required to assess their potency.

Note on Nomenclature: This guide focuses on the peptide hormone fragments. It is distinct from the "CCK-8 Cell Counting Kit," a colorimetric assay utilizing WST-8 tetrazolium salt, which is unrelated to the neuropeptide physiology.

The C-Terminal Pharmacophore: Structural Basis of Activity

The minimal active sequence for CCK receptor activation is the C-terminal tetrapeptide amide: Trp-Met-Asp-Phe-NH₂ .

Receptor Selectivity Determinants

-

CCK1 Receptor (CCK-A): Requires the C-terminal heptapeptide AND a sulfated tyrosine residue at position 7 from the C-terminus (

). -

CCK2 Receptor (CCK-B): Requires only the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂ ). It is less discriminating regarding the sulfated tyrosine.

The "Death" of Activity: True C-Terminal Truncation

Removal of the C-terminal Phenylalanine (

Table 1: Comparative Binding Affinities of CCK Fragments

| Peptide Fragment | Sequence (C-Terminal) | CCK1R Affinity ( | CCK2R Affinity ( | Biological Status |

| CCK-8 (Sulfated) | ~0.2 nM | ~0.1 nM | Full Agonist (Non-selective) | |

| CCK-4 | > 10,000 nM | ~2.0 nM | CCK2 Selective Agonist | |

| CCK-8 (Des-Phe) | > 10,000 nM | > 10,000 nM | Inactive Metabolite | |

| CCK-8 (Des-sulfated) | ~200 nM | ~0.3 nM | CCK2 Selective Agonist |

Enzymatic Regulation and Inactivation

The physiological termination of CCK signaling is primarily driven by Neprilysin (NEP, EC 3.4.24.11) , also known as Enkephalinase. This membrane-bound metalloprotease cleaves the peptide at specific hydrophobic residues.

The Cleavage Mechanism

NEP targets the Asp-Phe bond at the very C-terminus.

-

Substrate: Active CCK-8 (

) -

Cleavage: Hydrolysis of the peptide bond between Asp and Phe.

-

Product: Des-Phe-CCK-7 (Inactive) + Phenylalanine-amide.

This single cleavage event acts as a binary "off-switch" for the hormone.

The "Shielding" Hypothesis (CCK-58)

While CCK-8 is rapidly degraded, the longer form CCK-58 exhibits a prolonged half-life. Structural studies suggest that the N-terminal extension of CCK-58 folds over to "shield" the C-terminal pharmacophore, protecting the critical Asp-Phe bond from NEP access while still allowing receptor binding (albeit with different kinetics).

Figure 1: Enzymatic inactivation of CCK-8 by Neprilysin. The cleavage of the C-terminal Phenylalanine residue irreversibly inactivates the peptide.

Experimental Protocols for Activity Assessment

To rigorously evaluate C-terminal truncated fragments, one must distinguish between loss of affinity (binding) and loss of efficacy (function).

Protocol A: Competitive Radioligand Binding Assay

Purpose: Determine if the truncated fragment retains affinity for the receptor.

-

Cell Line: HEK293 cells stably transfected with human CCK1R or CCK2R.

-

Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet.

-

Radioligand: Use

-CCK-8 (sulfated) at 20-50 pM. -

Competition:

-

Incubate membranes with radioligand and increasing concentrations (

to -

Incubate for 60 min at 25°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

-

Analysis: Measure radioactivity (CPM). Plot % Bound vs. Log[Ligand]. Calculate

and convert to-

Self-Validation: If

> 1 µM, the fragment is considered to have lost the pharmacophore.

-

Protocol B: IP1 Accumulation Assay (Functional)

Purpose: Determine if the fragment acts as an agonist, antagonist, or is inert. CCK receptors couple to

-

Reagents: Cisbio IP-One HTRF® kit (or equivalent).

-

Cell Seeding: 20,000 cells/well in 384-well low-volume plates.

-

Stimulation:

-

Agonist Mode: Add test fragment. Incubate 1 hr at 37°C in presence of LiCl (to prevent IP1 degradation).

-

Antagonist Mode: Add test fragment +

concentration of standard CCK-8.

-

-

Detection: Add HTRF acceptor (anti-IP1-d2) and donor (Eu-cryptate).

-

Readout: Measure FRET signal (665 nm / 620 nm ratio).

-

Interpretation:

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on the fragment structure.

Figure 2: Differential signaling activation. Note that C-terminal truncation (Des-Phe) abolishes interaction with both receptor subtypes, whereas N-terminal truncation (CCK-4) preserves CCK2R activity.

References

-

Dufresne, M., et al. (2006). "Cholecystokinin and Gastrin Receptors." Physiological Reviews. Link

-

Reeve, J. R., et al. (2002). "Differences in receptor binding and stability to enzymatic digestion between CCK-8 and CCK-58." Pancreas. Link

-

Roques, B. P., et al. (1989). "Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology." Pharmacological Reviews. Link

-

Bernstein, J.A., et al. (2021). "Roles of Cholecystokinin in the Nutritional Continuum." Frontiers in Physiology. Link

-

IUPHAR/BPS Guide to Pharmacology. "Cholecystokinin Receptors." Link

Sources

Technical Analysis: CCK(26-31) Non-Sulfated Interaction with CCK-B Receptors

The following technical guide details the pharmacological profile and experimental characterization of CCK(26-31) non-sulfated (CCK(26-31)ns).

Executive Summary

CCK(26-31) non-sulfated is a hexapeptide fragment (Sequence: Asp-Tyr-Met-Gly-Trp-Met ) derived from the N-terminus of the bioactive Cholecystokinin-8 (CCK-8) peptide. Unlike its parent molecule, CCK(26-31)ns lacks the C-terminal dipeptide (Asp-Phe-NH₂ ), which constitutes the critical activation pharmacophore for the CCK-B receptor (CCK2R) .

Consequently, this guide defines CCK(26-31)ns not as an active ligand, but as a metabolic degradation product and a negative control in receptor pharmacology. Its interaction with CCK-B is characterized by a near-total loss of affinity (

Key Pharmacological Parameters

| Parameter | CCK-8 (Non-Sulfated) | CCK(26-31) (Non-Sulfated) |

| Sequence | Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ | Asp-Tyr-Met-Gly-Trp-Met |

| CCK-B Affinity ( | ~1–2 nM (High Affinity) | > 100,000 nM (Inactive) |

| Functional Activity | Full Agonist | Inactive / Negligible |

| Physiological Role | Neurotransmitter / Hormone | Inactive Metabolite |

Structural Activity Relationship (SAR)

The interaction—or lack thereof—between CCK(26-31)ns and the CCK-B receptor provides a "negative proof" of the receptor's binding requirements.

The Missing Pharmacophore

The CCK-B receptor binding pocket creates a high-affinity latch with the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂ ), known as CCK-4 .

-

Trp30 & Met31: Present in CCK(26-31)ns. These residues provide hydrophobic anchoring but are insufficient for stable binding without the C-terminus.

-

Asp32: Absent in CCK(26-31)ns. This residue forms critical ionic bonds or hydrogen bonds with arginine/lysine residues in the receptor's transmembrane loops.

-

Phe33-NH₂: Absent in CCK(26-31)ns. The C-terminal amide is the "switch" for receptor activation. Its removal destabilizes the ligand-receptor complex entirely.

Sulfation Role

While sulfation at Tyr27 is critical for CCK-A (CCK1) receptor affinity (increasing it by >500-fold), the CCK-B (CCK2) receptor tolerates non-sulfated tyrosine well. However, even with sulfation, the CCK(26-31) fragment remains inactive because the C-terminal deletion outweighs the N-terminal contribution.

Metabolic Pathway Visualization

CCK(26-31) is generated via the enzymatic cleavage of the C-terminal dipeptide, a reaction characteristic of Angiotensin Converting Enzyme (ACE) or similar peptidyl-dipeptidases that inactivate the peptide.

Figure 1: Enzymatic inactivation of CCK-8 generating the CCK(26-31) fragment, which fails to bind the CCK-B receptor.

Experimental Protocols

To experimentally validate the non-interaction of CCK(26-31)ns, researchers must use high-sensitivity competition assays. The following protocols are designed to demonstrate the loss of affinity relative to CCK-8.

Competitive Radioligand Binding Assay

Objective: Quantify the

Reagents:

-

Receptor Source: HEK-293 cells stably transfected with human CCK-B receptor (or guinea pig cortical membranes).

-

Radioligand: [¹²⁵I]-CCK-8 (sulfated) or [³H]-CCK-8 (non-sulfated). Concentration: ~0.1 nM.

-

Competitor: CCK(26-31)ns (Range:

M to -

Control: CCK-8 (non-sulfated) (Range:

M to

Protocol Steps:

-

Membrane Preparation: Homogenize cells in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA).

-

Incubation: In 96-well plates, mix:

-

50 µL Membrane suspension (20-50 µg protein).

-

25 µL Radioligand (Fixed conc).

-

25 µL Competitor (CCK(26-31)ns or CCK-8 control).

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Termination: Harvest via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Quantification: Count radioactivity in a gamma counter (for ¹²⁵I) or scintillation counter (for ³H).

-

Data Analysis: Plot % Specific Binding vs. Log[Concentration].

-

Expected Result: CCK-8ns will show a sigmoidal displacement curve (

nM). CCK(26-31)ns will show flat line or displacement only at

-

Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm that CCK(26-31)ns does not induce

Protocol Steps:

-

Cell Loading: Seed CCK-B expressing CHO cells in black-wall 96-well plates. Load with Fluo-4 AM calcium dye for 45 mins at 37°C.

-

Baseline Measurement: Record baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

-

Agonist Injection: Inject CCK(26-31)ns (Final conc: 10 µM).

-

Positive Control:[1] Inject CCK-8ns (Final conc: 10 nM).

-

-

Observation: Monitor fluorescence for 120 seconds.

-

Result:

-

CCK-8ns: Rapid, transient spike in fluorescence (Ca²⁺ release).

-

CCK(26-31)ns: No change in fluorescence (Flat baseline), confirming lack of agonism.

-

Technical Note on Nomenclature

Researchers must distinguish between the peptide fragment and commercial assay kits:

-

CCK(26-31): The peptide fragment discussed here (Asp-Tyr-Met-Gly-Trp-Met).[2]

-

CCK-8 Kit (Cell Counting Kit-8): A widespread colorimetric assay for cell viability using WST-8 tetrazolium salt.[3][4][5] There is no chemical relationship between the CCK-8 peptide and the CCK-8 viability kit.

References

-

Molecular Pharmacology of CCK Receptors

-

Title: Cholecystokinin (CCK)-A and CCK-B/gastrin receptors in human tumors.[6]

- Source: Reubi, J. C., et al. (Cancer Research).

- Significance: Establishes the binding rank order where CCK-8ns binds CCK-B with high affinity, while trunc

-

-

CCK Degradation Pathways

- Title: Neutral endopeptidase 24.

- Source: M

- Significance: Defines the enzymatic cleavage sites that gener

-

Fragment Activity Analysis

- Title: N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists.

- Source: Gardner, J. D., et al. (American Journal of Physiology).

- Significance: Demonstrates that removing the C-terminus converts agonists into weak antagonists or inactive molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Models for the A- and B-receptor-bound conformations of CCK-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Cell Proliferation and Toxicity Detection Techniques: A Comprehensive Guide to CCK-8 Experimental Procedures - Oreate AI Blog [oreateai.com]

- 5. Cell Counting Kit 8 (CCK-8) | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

enzymatic degradation pathways of CCK-8 into CCK 26-31

The following technical guide details the enzymatic degradation pathways of Cholecystokinin-8 (CCK-8), with a specific focus on the mechanism generating the CCK 26-31 fragment.

Technical Guide for Pharmacological & Metabolic Analysis

Executive Summary

Cholecystokinin-8 (CCK-8, sulfated) is the predominant neuronal and peripheral form of cholecystokinin.[1] Its metabolic stability is governed by three primary proteolytic systems: Aminopeptidase A (APA) , Neutral Endopeptidase (NEP 24.11) , and Angiotensin-Converting Enzyme (ACE) .

While APA and NEP are the dominant inactivators in the synaptic cleft, ACE (Peptidyl-dipeptidase A) is the specific enzyme responsible for the generation of the CCK 26-31 fragment. This guide delineates the molecular mechanism of this specific cleavage event, distinguishing it from general clearance pathways.

Structural Definition & Cleavage Topology

To understand the degradation logic, we must first map the target peptide sequence against the active sites of the relevant proteases.

Substrate: CCK-8 (Sulfated) Sequence (Residues 26-33 of CCK-33): Asp - Tyr(SO3H) - Met - Gly - Trp - Met - Asp - Phe - NH2[1][2][3][4]

Target Product: CCK 26-31 Sequence: Asp - Tyr(SO3H) - Met - Gly - Trp - Met[3]

Required Cleavage: Hydrolysis of the peptide bond between Met(31) and Asp(32) .

Proteolytic Map

The following table summarizes the specificity of the enzymes acting on CCK-8.

| Enzyme | EC Number | Primary Cleavage Site | Product(s) | Inhibitor (Validation) |

| ACE (Peptidyl-dipeptidase A) | 3.4.15.1 | Met(31) - Asp(32) | CCK 26-31 + Asp-Phe-NH2 | Captopril, Enalapril |

| Neutral Endopeptidase (NEP) | 3.4.24.11 | Asp(32) - Phe(33) Gly(29) - Trp(30) | CCK 26-32, CCK 26-29 | Thiorphan, Phosphoramidon |

| Aminopeptidase A (APA) | 3.4.11.7 | Asp(26) - Tyr(27) | CCK-7 (CCK 27-33) | Amastatin, EC-33 |

| Serine Protease (TPP II) | 3.4.14.10 | N-terminal Tripeptide | CCK-5 (CCK 29-33) | TPCK |

The ACE-Mediated Pathway (CCK 26-31 Generation)

The generation of CCK 26-31 is a result of the peptidyl-dipeptidase activity of Angiotensin-Converting Enzyme (ACE). Unlike endopeptidases that cleave internally, ACE specifically recognizes the C-terminus of CCK-8 and cleaves the penultimate bond, releasing a dipeptide.

Mechanism of Action

-

Recognition: The active site of ACE binds the C-terminal Asp-Phe-NH2 moiety of CCK-8.[2]

-

Hydrolysis: The zinc-metalloprotease catalytic domain attacks the peptide bond between Methionine (Met-31) and Aspartic Acid (Asp-32).

-

Release:

Causality & Experimental Validation

The identification of this pathway is validated through differential inhibition. In experimental assays (e.g., using kidney brush border membranes or purified ACE), the accumulation of CCK 26-31 is:

-

Blocked by Captopril: Specific ACE inhibitors prevent the formation of the 26-31 fragment.

-

Unaffected by Thiorphan: NEP inhibition blocks the formation of other fragments (like CCK-4) but does not prevent the specific Met-Asp cleavage associated with ACE.

-

Unaffected by Bestatin: Aminopeptidase inhibition preserves the N-terminus but does not stop C-terminal processing by ACE.

Pathway Visualization

The following diagram illustrates the competing degradation pathways and the specific route to CCK 26-31.

Figure 1: Enzymatic hydrolysis pathways of CCK-8.[2][5][6] The green path highlights the ACE-mediated production of CCK 26-31.

Experimental Protocol for Pathway Verification

To isolate and quantify the conversion of CCK-8 to CCK 26-31, the following self-validating protocol is recommended. This workflow uses HPLC-MS to distinguish the unique 26-31 fragment from other degradation products.

Materials

-

Substrate: Synthetic CCK-8 (sulfated), >95% purity.

-

Enzyme Source: Purified Rabbit Lung ACE (Sigma) or Rat Kidney Brush Border Membranes (rich in both ACE and NEP).

-

Inhibitors:

-

Captopril (10 µM) - Negative Control for Pathway A

-

Thiorphan (10 µM) - Inhibitor for Pathway B (NEP)

-

Amastatin (10 µM) - Inhibitor for Pathway C (APA)

-

-

Buffer: 50 mM Tris-HCl, 300 mM NaCl (Chloride is essential for ACE activity), pH 7.4.

Step-by-Step Methodology

-

Preparation: Dissolve CCK-8 to a final concentration of 50 µM in the reaction buffer.

-

Incubation Groups:

-

Group A: Enzyme only.

-

Group B: Enzyme + Captopril.

-

Group C: Enzyme + Thiorphan.

-

-

Reaction: Incubate at 37°C. Collect aliquots at T=0, 15, 30, and 60 minutes.

-

Termination: Stop reaction by adding 10% Trifluoroacetic acid (TFA) to a final concentration of 1%.

-

Analysis (HPLC-MS):

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient of Acetonitrile in 0.1% Formic Acid.

-

Detection Target: Monitor for the specific mass of CCK 26-31 (approx. MW 883 Da for unsulfated, +80 Da for sulfated).

-

Validation Criterion: The peak corresponding to CCK 26-31 must appear in Group A and C, but be absent or significantly reduced in Group B (Captopril treated) .

-

References

-

Dubreuil, P., et al. (1989). "Degradation of cholecystokinin-8 by angiotensin-converting enzyme."[2][4][7] Life Sciences.[4] Link

-

Matsumura, Y., et al. (1990). "ACE-like hydrolysis of gastrin analogs and CCK-8 by fundic mucosal cells of different species with release of the amidated C-terminal dipeptide." Biochimica et Biophysica Acta (BBA). Link

-

Rose, C., et al. (1988). "Characterization of the degradation pathways of cholecystokinin-8 by brain synaptic membranes." Journal of Neurochemistry. Link

-

Najdovski, T., et al. (1985). "Hydrolysis of the C-terminal octapeptide of cholecystokinin by rat kidney membranes: characterization of the cleavage by solubilized endopeptidase-24.11." Life Sciences.[4] Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ACE-like hydrolysis of gastrin analogs and CCK-8 by fundic mucosal cells of different species with release of the amidated C-terminal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathway of inactivation of cholecystokinin octapeptide (CCK-8) by synaptosomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allpeptide.com [allpeptide.com]

- 5. Degradation of cholecystokinin octapeptide by the neutral endopeptidase EC 3.4.24.11 and design of proteolysis-resistant analogues of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiotensin-converting enzyme (Norway rat) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Methodological & Application

Application Note: Protocol for Dissolving CCK (26-31) Non-Sulfated Peptide

Part 1: Introduction & Molecule Profile[1]

Scope and Disambiguation

CRITICAL ALERT: This protocol specifically addresses the neuropeptide fragment CCK (26-31) .[1]

-

Do NOT confuse this with the "CCK-8 Cell Counting Kit" (WST-8 assay) used for cell viability.[1]

-

Do NOT confuse this with bioactive CCK-8 (sulfated) (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2).[1]

The CCK (26-31) non-sulfated fragment is a truncated, less active metabolite often used as a negative control or in receptor binding specificity studies.[1] Its solubility profile differs significantly from the full-length sulfated hormone due to the lack of the highly acidic sulfate group and the C-terminal Asp-Phe tail.

Physicochemical Analysis

To design a self-validating dissolution protocol, we must first analyze the amino acid sequence.

-

Sequence: Asp-Tyr-Met-Gly-Trp-Met-NH₂ (Often N-acetylated: Ac-Asp-Tyr-Met-Gly-Trp-Met-NH₂)[1][2]

-

Molecular Weight: ~843 Da (varies with salt/acetylation)[1]

-

Hydrophobicity Profile: High.[1]

-

Charge Profile:

The Challenge: While the Aspartic acid residue provides some polarity, the core of the peptide (Met-Gly-Trp-Met) is highly hydrophobic and prone to aggregation in neutral water. Furthermore, the presence of two Methionines and one Tryptophan makes this peptide an "oxygen sponge," requiring strict anaerobic handling to prevent oxidation (+16 Da mass shift).[1]

Part 2: Solubility Strategy (The Logic)[1]

We employ a "Solubility Decision Tree" based on the peptide's hydropathy. Since the peptide is acidic (Asp) and hydrophobic (Met/Trp), acidic buffers (like 0.1% TFA) may suppress ionization of the Asp residue, leading to precipitation.[1] Therefore, Basic conditions or Organic solvents are required.[1][3]

Diagram 1: Solubility Decision Logic

Caption: Decision matrix for solubilizing CCK (26-31) based on assay constraints. Method A is preferred for stability.

Part 3: Detailed Protocols

Reagents & Equipment[1][4]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich or equivalent).[1]

-

Alternative Solvent: Ammonium Hydroxide (NH₄OH), 10% stock solution.[1]

-

Buffer: PBS (pH 7.4), degassed.

-

Gas: Nitrogen (N₂) or Argon (Ar) tank with a low-pressure regulator.[1]

-

Vials: Amber glass or low-binding polypropylene (to prevent surface adsorption).[1]

Protocol A: The "Gold Standard" (DMSO Stock)

Best for long-term storage and high-concentration stocks.[1]

-

Equilibration: Allow the peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold peptide (hygroscopicity).[1]

-

Calculation: Calculate the volume of DMSO required to reach a stock concentration of 5–10 mg/mL .

-

Note: Do not attempt to make a dilute stock (e.g., 0.1 mg/mL) directly in DMSO; peptides are more stable at higher concentrations.[1]

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

-

Agitation: Gently tap or swirl the vial. Do NOT vortex vigorously , as this introduces oxygen bubbles which attack the Methionine residues.

-

Observation: The solution should become clear and colorless immediately.

-

-

Aliquot & Storage:

-

Flush the headspace of the vial with N₂ gas.

-

Aliquot into single-use volumes (e.g., 10–50 µL).

-

Store at -80°C . Stable for 6–12 months.

-

Protocol B: The "Organic-Free" Method (Ammonium Hydroxide)

Use only if your assay (e.g., certain cell lines or in vivo models) cannot tolerate DMSO.[1]

-

Preparation: Prepare a dilute 0.1 M NH₄OH solution.

-

Titration: Add the NH₄OH solution dropwise to the peptide powder.

-

Target: Add just enough to wet and dissolve the peptide. The pH will spike to ~9–10, which deprotonates the Aspartic acid and solubilizes the hydrophobic core.

-

-

Dilution: Immediately dilute with degassed PBS or water to the desired working concentration (e.g., 0.5 mg/mL).

-

Usage: Use immediately. Do not store aqueous solutions of Met-containing peptides for more than 24 hours, even at 4°C.

Part 4: Quality Control & Troubleshooting

Oxidation Verification (The "Canary" Check)

Because this peptide contains Met-Gly-Trp-Met , it is an oxidation indicator.[1] If your experimental results are inconsistent, run an LC-MS check.

| Observation | Cause | Solution |

| Mass Shift +16 Da | Methionine Sulfoxide (Met → Met(O)) | Eliminate oxygen; use fresh DMSO; purge buffers with Argon.[1] |

| Mass Shift +32 Da | Double Oxidation (Both Mets) | Severe oxidation.[1] Discard stock. |

| Precipitate in PBS | pH < 6.0 or Salting Out | Add 1-2 μL of NH₄OH to resolubilize; ensure pH is neutral/basic. |

| Yellow Discoloration | Trp Oxidation (Photo-oxidation) | Protect from light (Amber vials).[1] |

Diagram 2: Handling Workflow for Met-Rich Peptides

Caption: Critical workflow to prevent Methionine oxidation during dissolution.

References

-

Peptide Institute. (n.d.).[1] CCK-Octapeptide (26-33) (Non-Sulfated Form) Product Information. Retrieved from [Link]

-

GenScript. (2023). Peptide Solubility Guidelines. Retrieved from [Link]

Sources

preparation of CCK 26-31 stock solutions for in vitro assays

Application Note: Precision Preparation of CCK 26-31 Stock Solutions for In Vitro Assays

Abstract & Scientific Rationale

The cholecystokinin fragment 26-31 (CCK 26-31) represents the N-terminal portion of the bioactive octapeptide CCK-8. Depending on the specific research application, this peptide exists in two primary forms: sulfated (Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-NH2) and non-sulfated .

The preparation of CCK 26-31 stock solutions presents a unique "dual-threat" challenge in peptide chemistry:

-

Oxidative Instability: The sequence contains two Methionine (Met) residues and one Tryptophan (Trp) residue. Methionine is highly susceptible to oxidation into methionine sulfoxide, a modification that renders the peptide biologically inactive and drastically alters receptor binding affinity.

-

Hydrolytic Instability (Sulfated form): The sulfate ester on the Tyrosine residue is acid-labile. Improper pH handling (< pH 6.0) can lead to rapid desulfation, converting the potent sulfated form into the less active non-sulfated analog.

This guide details a self-validating protocol designed to preserve the structural integrity of CCK 26-31, ensuring high-fidelity data in receptor binding and cell signaling assays.

Physicochemical Profile & Solubility Logic

Before handling, verify the specific salt form (Ammonium vs. TFA) and modification state of your peptide.

| Property | CCK 26-31 (Sulfated) | CCK 26-31 (Non-Sulfated) |

| Sequence | Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-NH₂ | Ac-Asp-Tyr-Met-Gly-Trp-Met-NH₂ |

| MW (approx) | ~923.1 Da | ~842.98 Da |

| Hydrophobicity | Moderate (Met/Trp core) | High (Lacks sulfate charge) |

| Isoelectric Point (pI) | Acidic (< 4.0) | Acidic (~4.0) |

| Critical Risk | Desulfation (in acid) + Oxidation (Met) | Oxidation (Met) |

| Preferred Solvent | 100% DMSO or 1% NH₄OH (aq) | 100% DMSO |

The Solubility Paradox: While the Aspartate (Asp) and Sulfate groups provide negative charges, the central Met-Gly-Trp-Met core is highly hydrophobic.

-

Avoid Acid: Do not use TFA or Acetic Acid for solubilization, as this accelerates desulfation.

-

Recommended Approach: Use high-grade DMSO for the primary stock to solvate the hydrophobic core, or mild alkaline buffers (Ammonium Bicarbonate) for aqueous working stocks.

Protocol: Primary Stock Solution Preparation

Objective: Create a stable 1 mM or 5 mM Master Stock.

Reagents & Equipment

-

Peptide: CCK 26-31 (Lyophilized powder).

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%, sterile-filtered. Note: Use a fresh bottle to minimize dissolved oxygen.

-

Vials: Polypropylene or Siliconized microcentrifuge tubes (Low-Retention). Never use Polystyrene (high adsorption).

-

Gas: Argon or Nitrogen stream (optional but recommended).

Step-by-Step Workflow

-

Equilibration: Allow the lyophilized peptide vial to warm to room temperature (RT) in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture condensation, which causes hydrolysis.

-

Gravimetric vs. Molar Calculation:

-

Do not rely solely on weight. Peptide salts and hydration shells make weighing inaccurate.

-

Weigh the powder to get an approximate mass (e.g., 1 mg).

-

Dissolve in a volume of DMSO calculated to yield ~80% of the target volume.

-

-

Dissolution:

-

Concentration Verification (The "Self-Validating" Step):

-

Dilute a small aliquot (e.g., 1:100) in 0.1 M NaOH or Phosphate Buffer (pH 7.4).

-

Measure Absorbance at 280 nm (A280) .

-

Calculate exact Molar Concentration (

) using the Beer-Lambert Law:- (Extinction Coefficient): ~6970 M⁻¹cm⁻¹ (1 Trp @ 5690 + 1 Tyr @ 1280). Note: Sulfation causes a minor spectral shift; for absolute precision, amino acid analysis is gold standard, but A280 is sufficient for routine assays.

-

-

Final Adjustment: Adjust the stock volume with DMSO to reach the exact target concentration (e.g., 5 mM).

-

Aliquoting:

-

Dispense into single-use aliquots (e.g., 10–50 µL).

-

Overlay with Argon/Nitrogen gas before closing to prevent Methionine oxidation.

-

Store at -80°C .

-

Visualization: Preparation Workflow

Figure 1: Critical path for CCK 26-31 stock generation. Note the emphasis on QC before final volume adjustment.

Protocol: Working Solutions & Serial Dilution

Core Principle: Keep DMSO concentration in the final cell assay < 0.5% (v/v) to avoid cytotoxicity or solvent artifacts.

Dilution Scheme (Example for 100 nM Final Assay Concentration)

| Step | Source Solution | Diluent (Buffer) | Volume Transfer | Final Conc. | DMSO % |

| 1 | Master Stock (5 mM) | Assay Buffer* | 2 µL into 998 µL | 10 µM | 0.2% |

| 2 | Step 1 (10 µM) | Assay Buffer | 100 µL into 900 µL | 1 µM | 0.02% |

| 3 | Step 2 (1 µM) | Assay Buffer | 100 µL into 900 µL | 100 nM | 0.002% |

*Assay Buffer Recommendation: PBS + 0.1% BSA. BSA is mandatory to prevent the hydrophobic peptide from sticking to the plastic tips and plate walls.

Critical Handling Notes

-

The "BSA Shield": CCK peptides are "sticky." Always include 0.1% - 0.5% BSA or HSA in your dilution buffer. Without carrier protein, you may lose up to 50% of the peptide to adsorption at nanomolar concentrations.

-

Freshness: Methionine oxidizes within hours in aqueous solution if exposed to air. Prepare working dilutions immediately before addition to cells.

-

pH Check: Ensure the Assay Buffer is pH 7.2–7.4. Acidic environments (pH < 6) risk desulfating the peptide during the assay incubation.

Visualization: Serial Dilution Logic

Figure 2: Dilution strategy ensuring minimal DMSO carryover while maintaining peptide solubility via BSA carrier.

Troubleshooting & Quality Control